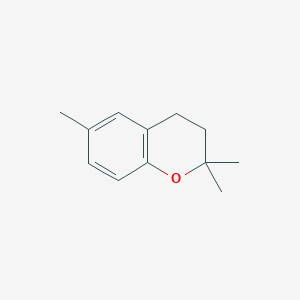
2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4'-phenylacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a chloro and hydroxy group, and an acetophenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-8-hydroxyquinoline and 4’-phenylacetophenone.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Steps: The 5-chloro-8-hydroxyquinoline is first activated by the base, followed by nucleophilic substitution with 4’-phenylacetophenone to form the desired product.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone involves its interaction with various molecular targets:
Molecular Targets: The compound can chelate metal ions, which is crucial for its biological activity.
Pathways Involved: It may inhibit enzymes by binding to their active sites or interfere with cellular processes by chelating essential metal ions.
類似化合物との比較
Similar Compounds
5,7-Dichloro-8-quinolinol: Another quinoline derivative with similar structural features but different substitution patterns.
2-[(5-Chloro-8-hydroxy-7-quinolinyl)amino]-1-(4-chlorophenyl)-2-hydroxyethanone: A closely related compound with a different phenyl substitution.
Uniqueness
2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest in various research fields.
特性
CAS番号 |
25912-22-5 |
|---|---|
分子式 |
C23H17ClN2O3 |
分子量 |
404.8 g/mol |
IUPAC名 |
2-[(5-chloro-8-hydroxyquinolin-7-yl)amino]-2-hydroxy-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C23H17ClN2O3/c24-18-13-19(22(28)20-17(18)7-4-12-25-20)26-23(29)21(27)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13,23,26,28-29H |
InChIキー |
VYOAZYSLWRAWSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(NC3=CC(=C4C=CC=NC4=C3O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


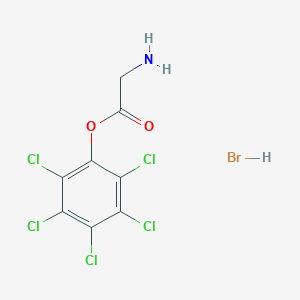

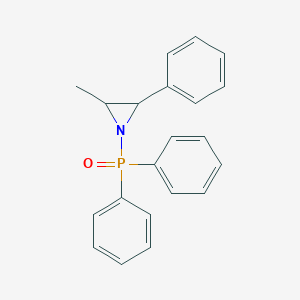




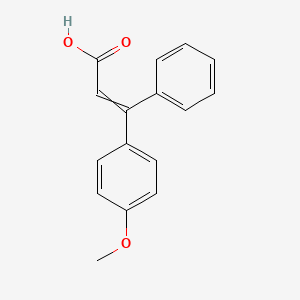

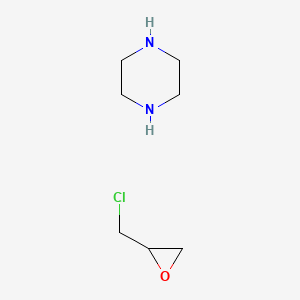
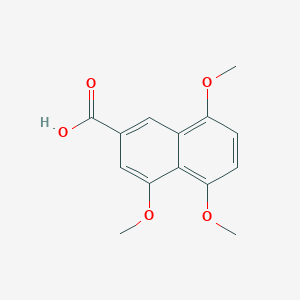

![6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702648.png)
